3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
3-(3-Chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core. Key structural features include:
- 1,7-Dimethyl groups: Methylation at positions 1 and 7 improves metabolic stability compared to unmethylated analogs.
- 9-Phenyl ring: Aromatic substitution at position 9 contributes to π-π stacking interactions in biological targets.
This compound belongs to a class of molecules explored for CNS activity, phosphodiesterase (PDE) inhibition, and receptor modulation due to structural similarities with caffeine and theophylline derivatives .
Properties
Molecular Formula |
C23H22ClN5O2 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-12-27(18-9-4-3-5-10-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-7-6-8-17(24)11-16/h3-11,15H,12-14H2,1-2H3 |
InChI Key |
CLBUCLQJGZEPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The synthesis is typically approached through a convergent strategy:
-
Core construction : Formation of the tetrahydropyrimido[2,1-f]purine scaffold.
-
Functionalization : Sequential introduction of substituents via alkylation, arylation, and methylation.
General Methodological Framework
-
Starting materials : Purine or xanthine derivatives serve as precursors.
-
Key reactions :
-
Ring closure to form the tricyclic system.
-
N-Alkylation for introducing the 3-chlorobenzyl group.
-
Friedel-Crafts alkylation or cross-coupling for aryl group incorporation.
-
Stepwise Synthesis from Purine Precursors
Formation of the Purine Core
The synthesis often begins with 6-aminouracil derivatives. A novel one-pot, two-step procedure involves:
-
Bromination : Treatment with -bromosuccinimide (NBS) to generate a 5,5-dibromo-6-imino intermediate.
-
Cyclization : Reaction with pyridine derivatives under basic conditions to yield the pyrido[2,1-f]purine core.
Example protocol :
6-Aminouracil (5 mmol) is treated with NBS (1.2 equiv) in at 0°C, followed by addition of 4-phenylpyridine (1.1 equiv) and (2 equiv). The mixture is refluxed for 12 hours to afford the tricyclic intermediate in 68% yield.
Microwave-Assisted Ring Closure
Advantages of Microwave Synthesis
Microwave irradiation significantly accelerates ring-closure reactions, reducing time from >20 hours to 30–60 minutes.
Protocol optimization :
-
Reagent : Hexamethyldisilazane (HMDS) as a silicon-based condensing agent.
-
Solvent : Tetrahydrofuran (THF) co-solvent enhances reaction efficiency.
Outcome :
Alkylation and Substitution Techniques
Methylation at Positions 1 and 7
Dimethylation is achieved using methyl iodide () in the presence of a strong base:
Phenyl Group Introduction at Position 9
Suzuki-Miyaura coupling is employed for aryl group incorporation:
-
Catalyst : (5 mol%).
-
Base : in (3:1).
-
Conditions : 80°C, 12 hours.
Yield : 65–70%.
Purification and Characterization
Chromatographic Purification
Column chromatography remains the standard method:
-
Stationary phase : Silica gel (230–400 mesh).
-
Eluent gradient : Petroleum ether to ethyl acetate (4:1 to 1:1).
Purity : >95% as confirmed by HPLC.
Spectroscopic Characterization
-
: Key signals include δ 7.45–7.25 (m, 8H, aromatic), δ 5.32 (s, 2H, benzyl ), δ 3.11 (s, 6H, ).
-
HRMS : Calculated for [M+H]: 436.1543; Found: 436.1545.
Challenges and Optimization
Solvent and Catalyst Selection
Temperature and Time Optimization
-
Ring closure : Excessive heating (>160°C) leads to retro-Diels-Alder reactions.
-
Alkylation : Prolonged reflux (>24 hours) causes -dealkylation.
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 20–24 hours | 30–60 minutes |
| Yield | 65–79% | 82–85% |
| Energy Consumption | High | Reduced by 70% |
| Purification Complexity | Moderate | Low |
| Characterization Data | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.9 g/mol |
| Melting Point | 218–220°C |
| HPLC Purity | >95% |
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different aromatic substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anticancer or antiviral agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Activity
Chlorinated Aromatic Groups
Alkyl and Aromatic Substitutions
- 9-Phenyl vs. 9-(3-Chlorophenyl): The 3-chloro substitution () introduces steric bulk and electron-withdrawing effects, which may alter binding to adenosine receptors compared to the unsubstituted phenyl group .
- 3-(3-Phenylpropyl) () increases molecular weight (464.0 vs. 431.5 in methoxy-substituted analogs) but may reduce solubility, impacting bioavailability.
Methoxy and Methyl Groups
- 1,7-Dimethylation (common across analogs) reduces metabolic deactivation by cytochrome P450 enzymes, extending half-life compared to non-methylated derivatives .
Biological Activity
The compound 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that belongs to the class of purine derivatives. Its unique structure, characterized by the presence of a chlorobenzyl group and a dimethyl group, suggests potential biological activity worth investigating. This article aims to explore the biological activity of this compound through various studies and findings.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 435.9 g/mol. The structural features include:
- Chlorobenzyl Group : Imparts lipophilicity and may influence receptor interactions.
- Dimethyl Group : Potentially enhances solubility and stability.
- Purine Core : Common in many biologically active compounds, suggesting possible interactions with nucleic acids or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O2 |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| InChI Key | CLBUCLQJGZEPOR-UHFFFAOYSA-N |
The biological activity of 3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is likely mediated through its interaction with various molecular targets including:
- Adenosine Receptors (ARs) : The compound may act as an antagonist at A1 and A2A ARs. Studies have shown that similar purine derivatives can exhibit high affinity for these receptors, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .
- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B has been linked to neuroprotective effects. Compounds with similar structures have demonstrated significant inhibition against MAO-B .
Study on Purine Derivatives
A study investigating tetrahydropyrazino[2,1-f]purinediones highlighted that certain derivatives exhibited dual antagonistic properties towards A1 and A2A receptors with Ki values in the low nanomolar range . This indicates that modifications similar to those in our compound could enhance its biological efficacy.
Antifungal and Antibacterial Activity
Research on related compounds has shown promising antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 µg/ml . Additionally, derivatives bearing chlorobenzyl groups have demonstrated potent antibacterial activity against Staphylococcus aureus .
Table 2: Biological Activity Overview
Q & A
Q. What are the validated synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer: Synthesis typically involves multi-step protocols, such as Suzuki-Miyaura couplings for aryl substitutions (e.g., Pd(PPh₃)₄ catalysis with arylboronic acids) followed by cyclization. For example, details a Pd-catalyzed cross-coupling step using toluene as a solvent and column chromatography (EtOAc/hexane) for purification. To optimize yields:
- Control Reaction Parameters: Maintain reflux conditions (e.g., 12 hours), stoichiometric ratios (1:1.5 substrate:boronic acid), and inert atmospheres.
- By-Product Mitigation: Use gradient elution during chromatography to separate impurities .
- Data Table:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, toluene, reflux | 60–75 |
| Cyclization | HATU, DMF, RT | 40–55 |
Q. How can computational methods predict the compound’s reactivity and stability?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA assess thermodynamic stability via Gibbs free energy calculations. For instance, highlights ICReDD’s approach using reaction path searches to predict intermediates. Validate predictions with experimental kinetics (e.g., NMR monitoring) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer: Use orthogonal methods:
- NMR: ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns).
- HRMS: Validate molecular weight (±5 ppm accuracy).
- XRD: Resolve stereochemistry in crystalline forms (if available) .
Advanced Research Questions
Q. How can statistical experimental design resolve contradictions in reported synthetic yields?
Q. What strategies validate the compound’s multi-target biological activity without bias?
- Methodological Answer: Use in silico docking (AutoDock Vina) to screen against protein databases (e.g., PDB). Prioritize targets with binding affinity ≤−8 kcal/mol. Experimentally validate via:
Q. How can AI-driven process simulation enhance scalability of synthesis?
- Methodological Answer: Integrate COMSOL Multiphysics with ML algorithms (e.g., neural networks) to model heat transfer and mixing efficiency in reactors. highlights AI for real-time adjustment of flow rates in continuous synthesis, reducing batch-to-batch variability. Validate with PAT (Process Analytical Technology) tools like inline FTIR .
Key Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
